molecular formula C18H22N4O2 B2930217 N-[1-(Oxan-4-yl)pyrrolidin-3-yl]quinoxaline-6-carboxamide CAS No. 2415533-07-0

N-[1-(Oxan-4-yl)pyrrolidin-3-yl]quinoxaline-6-carboxamide

Cat. No.: B2930217
CAS No.: 2415533-07-0
M. Wt: 326.4
InChI Key: MNWAURIJUQAWCD-UHFFFAOYSA-N
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Description

N-[1-(Oxan-4-yl)pyrrolidin-3-yl]quinoxaline-6-carboxamide is a complex organic compound that features a quinoxaline core, a pyrrolidine ring, and an oxane substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Oxan-4-yl)pyrrolidin-3-yl]quinoxaline-6-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the quinoxaline core, followed by the introduction of the pyrrolidine ring and the oxane substituent. Common reagents used in these steps include various amines, carboxylic acids, and coupling agents. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(Oxan-4-yl)pyrrolidin-3-yl]quinoxaline-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives with hydroxyl or carbonyl groups, while reduction might yield fully saturated derivatives.

Scientific Research Applications

N-[1-(Oxan-4-yl)pyrrolidin-3-yl]quinoxaline-6-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(Oxan-4-yl)pyrrolidin-3-yl]quinoxaline-6-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-1,3-benzoxazol-2-amine
  • 1-(Oxan-4-yl)pyrrolidin-3-amine dihydrochloride

Uniqueness

N-[1-(Oxan-4-yl)pyrrolidin-3-yl]quinoxaline-6-carboxamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[1-(oxan-4-yl)pyrrolidin-3-yl]quinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c23-18(13-1-2-16-17(11-13)20-7-6-19-16)21-14-3-8-22(12-14)15-4-9-24-10-5-15/h1-2,6-7,11,14-15H,3-5,8-10,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWAURIJUQAWCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC3=NC=CN=C3C=C2)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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